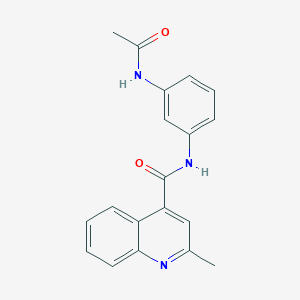![molecular formula C26H17BrO5 B11138309 (2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B11138309.png)
(2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a bromophenyl group, a chromenylmethylidene moiety, and a benzofuran core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chromenylmethylidene Group: This step may involve the use of chromene derivatives and suitable reagents to form the desired linkage.
Attachment of the Bromophenyl Group: This can be done through substitution reactions using bromophenyl derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Catalysis: Employed in catalytic reactions to study reaction mechanisms.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Cell Signaling: Studied for its effects on cellular signaling pathways.
Medicine
Drug Development: Explored as a lead compound for developing new therapeutic agents.
Anticancer Research: Evaluated for its potential anticancer properties.
Industry
Material Science: Used in the development of new materials with unique properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3(2H)-one
- (2Z)-6-[2-(4-fluorophenyl)-2-oxoethoxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3(2H)-one
Uniqueness
The presence of the bromophenyl group in (2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3(2H)-one imparts unique chemical properties, such as increased reactivity and potential biological activity, compared to its chlorophenyl and fluorophenyl analogs.
Properties
Molecular Formula |
C26H17BrO5 |
|---|---|
Molecular Weight |
489.3 g/mol |
IUPAC Name |
(2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C26H17BrO5/c27-19-7-5-17(6-8-19)22(28)15-30-20-9-10-21-24(13-20)32-25(26(21)29)12-16-11-18-3-1-2-4-23(18)31-14-16/h1-13H,14-15H2/b25-12- |
InChI Key |
LEXJYVDOJMVVPF-ROTLSHHCSA-N |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC(=O)C5=CC=C(C=C5)Br |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B11138226.png)

![5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B11138234.png)
![5-{(E)-1-[5-(4-chlorophenyl)-2-furyl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11138240.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11138248.png)
![2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11138251.png)
![methyl (6-{[(2,4-dimethoxyphenyl)amino]methyl}-7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B11138260.png)
![6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11138272.png)
![[(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11138274.png)
![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11138277.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11138282.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-[3-(3-methylbutoxy)phenyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11138286.png)
![1-[2-(diethylamino)ethyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11138295.png)
![(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11138298.png)
